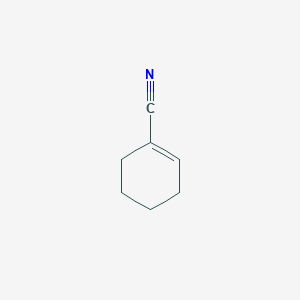
2-(p-Hydroxybenzylidene)aminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Hydroxybenzylidene)aminoethanol is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, salicylideneaminoethanol, and is a type of Schiff base. This compound has been extensively studied due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-(p-Hydroxybenzylidene)aminoethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(p-Hydroxybenzylidene)aminoethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(p-Hydroxybenzylidene)aminoethanol in lab experiments is its versatility. It can be easily synthesized and purified, and has been shown to exhibit a range of biological activities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(p-Hydroxybenzylidene)aminoethanol. One possible area of research is in the development of new drug candidates based on this compound. It may also be possible to modify the structure of this compound to improve its biological activity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may shed light on its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-(p-Hydroxybenzylidene)aminoethanol involves the reaction of salicylaldehyde with aminoethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the Schiff base. The resulting compound can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
2-(p-Hydroxybenzylidene)aminoethanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Propriétés
Numéro CAS |
1952-37-0 |
|---|---|
Nom du produit |
2-(p-Hydroxybenzylidene)aminoethanol |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-(2-hydroxyethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-7-8-1-3-9(12)4-2-8/h1-4,7,11-12H,5-6H2 |
Clé InChI |
ZFXNGTGDQCFTFD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C=CC1=CNCCO |
SMILES |
C1=CC(=CC=C1C=NCCO)O |
SMILES canonique |
C1=CC(=CC=C1C=NCCO)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




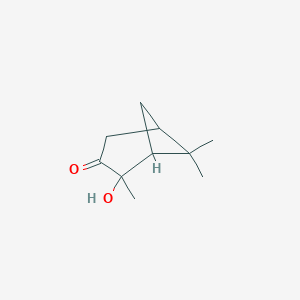
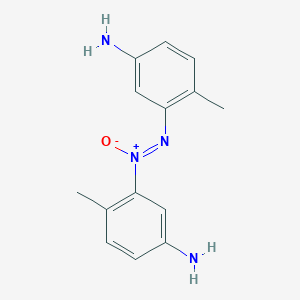


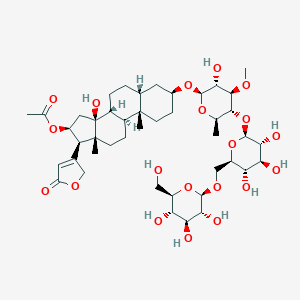
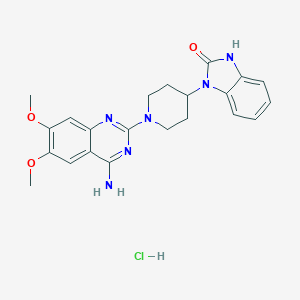
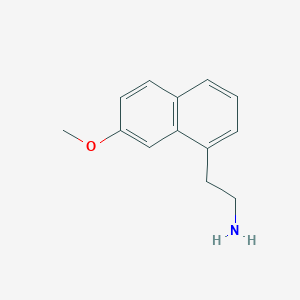
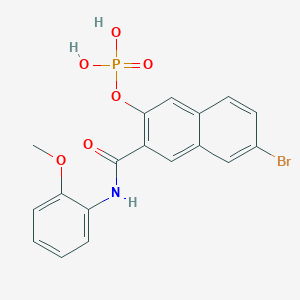
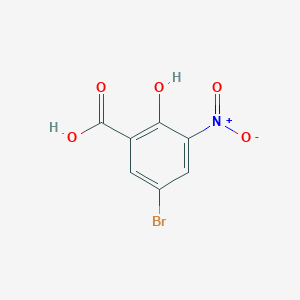

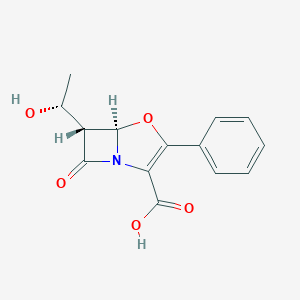
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
